molecular formula C12H17F6N3O5 B2948947 2-(3-Aminoazetidin-1-yl)-N-cyclopropylacetamide;2,2,2-trifluoroacetic acid CAS No. 2408975-52-8

2-(3-Aminoazetidin-1-yl)-N-cyclopropylacetamide;2,2,2-trifluoroacetic acid

Cat. No.: B2948947
CAS No.: 2408975-52-8
M. Wt: 397.274
InChI Key: AWKCZZSVMMBUAI-UHFFFAOYSA-N
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Description

The compound “2-(3-Aminoazetidin-1-yl)-N-cyclopropylacetamide;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2408975-52-8 . It has a molecular weight of 397.27 and is a powder in physical form . The compound is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H15N3O.2C2HF3O2/c9-6-3-11(4-6)5-8(12)10-7-1-2-7;23-2(4,5)1(6)7/h6-7H,1-5,9H2,(H,10,12);2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 397.27 and is stored at a temperature of 4°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “2-(3-Aminoazetidin-1-yl)-N-cyclopropylacetamide;2,2,2-trifluoroacetic acid” are not available in the retrieved information, research into related compounds such as 2-azetidinones and pyrroles continues to be an active area of study in organic and medicinal chemistry . These compounds have a wide range of applications, and new synthetic methods and applications continue to be explored .

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-cyclopropylacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2C2HF3O2/c9-6-3-11(4-6)5-8(12)10-7-1-2-7;2*3-2(4,5)1(6)7/h6-7H,1-5,9H2,(H,10,12);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKCZZSVMMBUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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